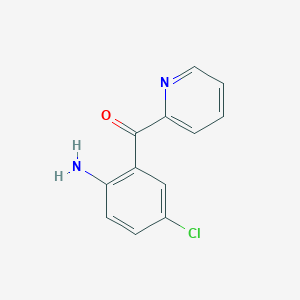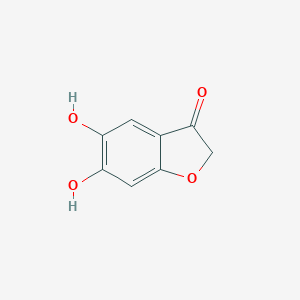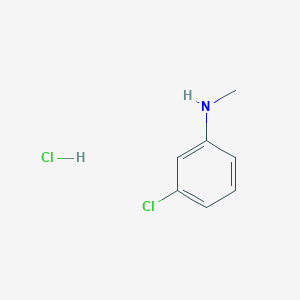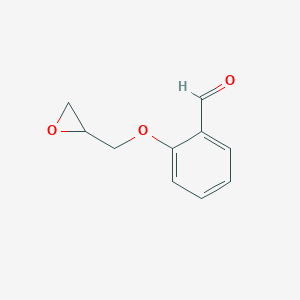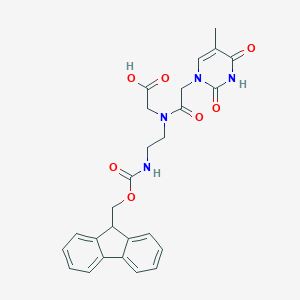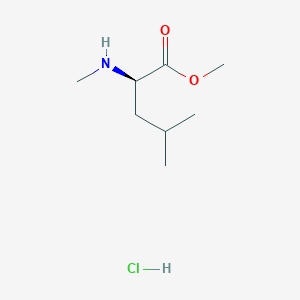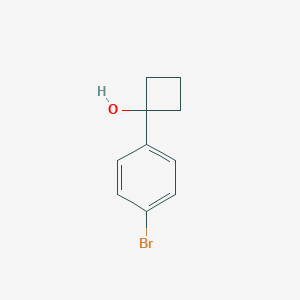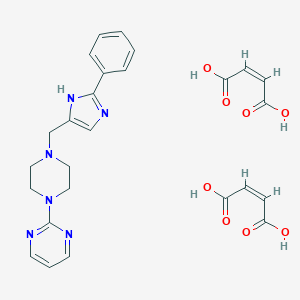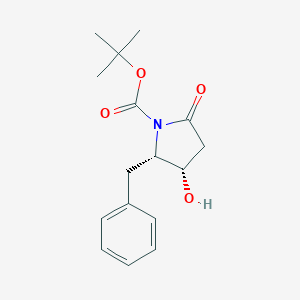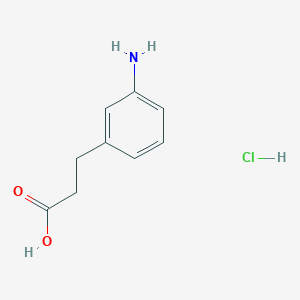
3-(3-Aminophenyl)propanoic acid hydrochloride
Vue d'ensemble
Description
3-(3-Aminophenyl)propanoic acid hydrochloride is a chemical compound with the CAS Number: 102879-44-7 . It has a molecular weight of 201.65 and is a solid in physical form . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Molecular Structure Analysis
The InChI code for 3-(3-Aminophenyl)propanoic acid hydrochloride is1S/C9H11NO2.ClH/c10-8-3-1-2-7(6-8)4-5-9(11)12;/h1-3,6H,4-5,10H2,(H,11,12);1H . This indicates the presence of a chlorine atom (from the hydrochloride), a carboxylic acid group (-COOH), and an amine group (-NH2) attached to the phenyl ring.
Applications De Recherche Scientifique
Biosynthesis and Bacterial Production
- Scientific Field: Biotechnology
- Application Summary: 3-Hydroxypropionic acid (3-HP), which can be derived from 3-(3-Aminophenyl)propanoic acid, is an economically important platform compound. It has attracted attention due to its potential for bioproduction, utilizing renewable biomass .
- Methods of Application: The production of 3-HP involves the use of host strains like Escherichia coli and Klebsiella pneumoniae, metabolic pathways, and key enzymes. Strategies to improve production include rewiring of metabolic networks, alleviation of metabolite toxicity, and dynamic control of cell size and density .
- Results/Outcomes: The review highlights the substantial contribution of microbial growth to 3-HP production, recognizing the synchronization between cell growth and 3-HP formation .
Antimicrobial Development
- Scientific Field: Pharmacology
- Application Summary: Derivatives of 3-(3-Aminophenyl)propanoic acid, such as 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives, have shown promise as scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens .
- Methods of Application: The synthesis of these derivatives involves the incorporation of a 4-hydroxyphenyl moiety with various substitutions .
- Results/Outcomes: These derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL. Hydrazones 14 – 16, containing heterocyclic substituents, showed the most potent and broad-spectrum antimicrobial activity .
Raw Material in Organic Synthesis
- Scientific Field: Organic Chemistry
- Application Summary: 3-(3-Aminophenyl)propanoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
- Methods of Application: The specific methods of application in organic synthesis would depend on the particular synthesis pathway being used .
- Results/Outcomes: The outcomes would also depend on the specific synthesis pathway and the desired end product .
Peptide Synthesis
- Scientific Field: Biochemistry
- Application Summary: 3-(3-Aminophenyl)propanoic acid is used in peptide synthesis .
- Methods of Application: The specific methods of application in peptide synthesis would depend on the particular synthesis pathway being used .
- Results/Outcomes: The outcomes would also depend on the specific synthesis pathway and the desired end product .
Development of Antifungal Agents
- Scientific Field: Pharmacology
- Application Summary: 3-(4-Aminophenyl)propionic acid, a derivative of 3-(3-Aminophenyl)propanoic acid, is used in the development of antifungal agents .
- Methods of Application: The synthesis of these derivatives involves the incorporation of a 4-hydroxyphenyl moiety with various substitutions .
- Results/Outcomes: These derivatives demonstrated substantial activity against Candida auris .
Production of Aroma Chemicals
- Scientific Field: Food Science
- Application Summary: 3-(3-Aminophenyl)propanoic acid is used in the production of aroma chemicals .
- Methods of Application: The specific methods of application would depend on the particular synthesis pathway being used .
- Results/Outcomes: The outcomes would also depend on the specific synthesis pathway and the desired end product .
Fluorescent Detection of Alkyl Halides
- Scientific Field: Analytical Chemistry
- Application Summary: Derivatives of 3-(3-Aminophenyl)propanoic acid can potentially be used in the development of sensors for the fluorescent detection of alkyl halides .
- Methods of Application: The specific methods of application would depend on the particular synthesis pathway and the design of the sensor .
- Results/Outcomes: The outcomes would also depend on the specific synthesis pathway, the design of the sensor, and the alkyl halides being detected .
Production of Bulk Chemicals
- Scientific Field: Industrial Chemistry
- Application Summary: 3-Hydroxypropionic acid (3-HP), which can be derived from 3-(3-Aminophenyl)propanoic acid, is an economically important platform compound from which a panel of bulk chemicals can be derived .
- Methods of Application: The production of 3-HP involves the use of host strains like Escherichia coli and Klebsiella pneumoniae, metabolic pathways, and key enzymes .
- Results/Outcomes: The review highlights the substantial contribution of microbial growth to 3-HP production, recognizing the synchronization between cell growth and 3-HP formation .
Production of Fine Chemicals
- Scientific Field: Industrial Chemistry
- Application Summary: 3-(3-Aminophenyl)propanoic acid is used in the production of fine chemicals .
- Methods of Application: The specific methods of application would depend on the particular synthesis pathway being used .
- Results/Outcomes: The outcomes would also depend on the specific synthesis pathway and the desired end product .
Propriétés
IUPAC Name |
3-(3-aminophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-8-3-1-2-7(6-8)4-5-9(11)12;/h1-3,6H,4-5,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOBODDISCLHPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641015 | |
| Record name | 3-(3-Aminophenyl)propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminophenyl)propanoic acid hydrochloride | |
CAS RN |
102879-44-7 | |
| Record name | Benzenepropanoic acid, 3-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102879-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Aminophenyl)propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




